Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Overview
Description
“Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylsulfonyl functional group (-SO2CH3), which is a sulfur-containing group, and a carboxylate ester group (-COOCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a suitable amine . The methylsulfonyl and carboxylate ester groups could be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic pyrimidine ring, with the methylsulfonyl and carboxylate ester groups attached at the 2 and 5 positions, respectively . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The pyrimidine ring might undergo electrophilic substitution reactions, while the methylsulfonyl and carboxylate ester groups could participate in a variety of reactions, including nucleophilic substitutions and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and methylsulfonyl groups could increase the compound’s solubility in polar solvents . The aromatic pyrimidine ring could contribute to the compound’s stability and rigidity .Scientific Research Applications
Chemical Reactions and Synthesis
- Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, providing pathways to synthesize different pyrimidine derivatives. Notably, the reactions with aliphatic amines can yield 2-amino-5-chloro-4-pyrimidinecarboxylic acid or 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under specific conditions (Blyumin & Volovenko, 2000).
Development of Pharmaceutical Compounds
- This compound is instrumental in the development of novel pharmaceuticals. For example, it is used in synthesizing pyrazole derivatives, which have shown potential in treating inflammation and breast cancer. These compounds are synthesized from methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate and have been evaluated for their medicinal properties through various in silico, in vitro, and cytotoxicity studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Liquid Crystal Properties
- The compound is also significant in synthesizing liquid crystal materials. Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which include derivatives of methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate, display liquid crystal properties. These compounds can form nematic or smectic liquid crystals, depending on their molecular structure (Mikhaleva, 2003).
Molecular Synthesis and Green Chemistry
- The compound plays a role in green chemistry, particularly in synthesizing various intermediates used in treating gastroesophageal reflux disease and other gastric acid-related diseases. Its synthesis involves environmentally friendly processes, emphasizing the reduction of waste and the use of less toxic reagents (Gilbile, Bhavani, & Vyas, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methyl-2-methylsulfonylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-6(7(11)14-2)4-9-8(10-5)15(3,12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAARAGLJRWMQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191692 | |
Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
CAS RN |
1221792-75-1 | |
Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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